2-(4-Fluorophenoxy)propanoic acid
Overview
Description
2-(4-Fluorophenoxy)propanoic acid is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Phloretic Acid as an Alternative in Material Science
3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, a compound related to 2-(4-Fluorophenoxy)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application is significant in material science, especially for creating materials with suitable thermal and thermo-mechanical properties for various applications, demonstrating the potential of phloretic acid as a sustainable alternative in materials science (Acerina Trejo-Machin et al., 2017).
Hydrolysis and Adsorption Studies in Soil
A study on cyhalofop-butyl, a derivative of this compound, investigated its hydrolysis and adsorption on soil colloids. This research is crucial for understanding the environmental behavior of such compounds, especially in the context of agricultural chemistry (M. V. Pinna et al., 2008).
Photodegradation Studies in Aqueous Systems
The photodegradation of cyhalofop-butyl and its primary metabolite, both derivatives of this compound, was studied in water. Understanding the degradation pathways of these compounds under different environmental conditions is vital for assessing their environmental impact and persistence (M. V. Pinna & A. Pusino, 2011).
Green Synthesis and Antioxidant Potential
N′-Benzylidene-2-(2-Fluorobiphenyl)propanehydrazides, synthesized from 2-(2-fluorobiphenyl-4-yl)propanoic acid, were evaluated for their antioxidant potential. This research indicates the potential pharmaceutical applications of such compounds, especially those with specific substituents (Muhammad Zaheer et al., 2015).
Anti-Inflammatory Activities in Herbal Medicine
Research on the tender leaves of Eucommia ulmoides Oliv. identified compounds similar to this compound with anti-inflammatory activities. This study enriches the chemical knowledge of Eucommia ulmoides and its potential medicinal properties (Xiaolei Ren et al., 2021).
Synthesis and Characterization in Chemistry
The synthesis of p-fluorophenoxy propionic acid by phase transfer catalysis demonstrates a methodological advancement in the field of chemical synthesis. This research contributes to the development of efficient synthesis methods for similar compounds (Wu Li-huan, 2006).
Mechanism of Action
Target of Action
The primary target of 2-(4-Fluorophenoxy)propanoic acid is the enzyme acetyl-coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in fatty acid biosynthesis, making it an effective target for herbicides .
Mode of Action
This compound, similar to other aryloxyphenoxypropionate (AOPP) herbicides, acts by inhibiting the activity of ACCase . This inhibition disrupts fatty acid biosynthesis, leading to the death of the target organism .
Biochemical Pathways
The compound affects the fatty acid biosynthesis pathway by inhibiting ACCase . This disruption in the pathway leads to a deficiency in necessary fatty acids, which are crucial components of cell membranes and signaling molecules. The downstream effects include impaired cell growth and function, ultimately leading to the death of the organism .
Pharmacokinetics
It’s known that the compound is metabolized in plants, with the rate of metabolism correlating with plant tolerance . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The inhibition of ACCase by this compound leads to a disruption in fatty acid biosynthesis. This results in impaired cell growth and function, ultimately causing the death of the organism . The specific molecular and cellular effects depend on the organism and the concentration of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water in the reaction medium can disfavor synthetic reactions while encouraging hydrolytic ones . .
Biochemical Analysis
Cellular Effects
Its influence on cell function, cell signaling pathways, gene expression, and cellular metabolism remains to be explored .
Molecular Mechanism
It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2-(4-Fluorophenoxy)propanoic acid in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, remain to be determined .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. It is unclear whether it interacts with any transporters or binding proteins, or has any effects on its localization or accumulation .
Properties
IUPAC Name |
2-(4-fluorophenoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVLMXDHGGRLMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2967-70-6 | |
Record name | 2-(4-fluorophenoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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